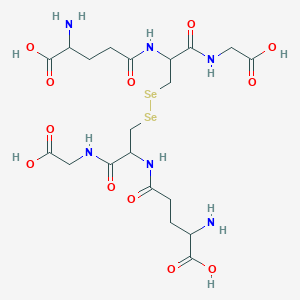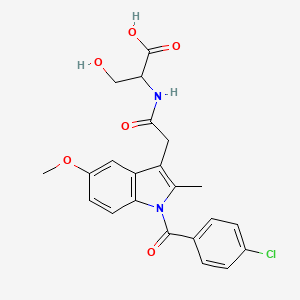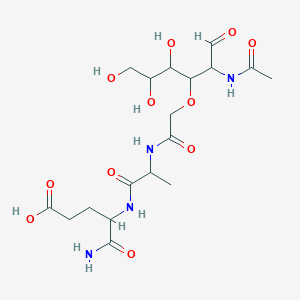![molecular formula C26H25FO8S B12295683 6-[2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12295683.png)
6-[2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 6-[2-[(3E)-6-fluoro-2-metil-3-[(4-metilsulfanilfenil)metilideno]inden-1-il]acetil]oxi-3,4,5-trihidroxi-oxano-2-carboxílico es un compuesto orgánico complejo. Se caracteriza por la presencia de múltiples grupos funcionales, incluyendo un indeno sustituido con flúor, un grupo metilsulfanilfenilo y una porción de ácido trihidroxi-oxano carboxílico.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 6-[2-[(3E)-6-fluoro-2-metil-3-[(4-metilsulfanilfenil)metilideno]inden-1-il]acetil]oxi-3,4,5-trihidroxi-oxano-2-carboxílico implica múltiples pasos. El paso inicial generalmente incluye la preparación del derivado de indeno sustituido con flúor, seguido de la introducción del grupo metilsulfanilfenilo a través de una serie de reacciones de acoplamiento. Los pasos finales implican la acetilación y la glicosilación para formar la porción de ácido trihidroxi-oxano carboxílico. Las condiciones de reacción a menudo requieren el uso de catalizadores y disolventes específicos para garantizar un alto rendimiento y pureza.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar una síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar la eficiencia y minimizar los costos. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para controlar con precisión los parámetros de reacción. El proceso de purificación generalmente implica técnicas de cromatografía y cristalización para obtener el producto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 6-[2-[(3E)-6-fluoro-2-metil-3-[(4-metilsulfanilfenil)metilideno]inden-1-il]acetil]oxi-3,4,5-trihidroxi-oxano-2-carboxílico puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el indeno sustituido con flúor en su hidrocarburo correspondiente.
Sustitución: El grupo metilsulfanil se puede sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y nucleófilos para reacciones de sustitución. Las condiciones de reacción a menudo implican temperaturas y pH controlados para garantizar transformaciones selectivas y eficientes.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir hidrocarburos.
Aplicaciones Científicas De Investigación
El ácido 6-[2-[(3E)-6-fluoro-2-metil-3-[(4-metilsulfanilfenil)metilideno]inden-1-il]acetil]oxi-3,4,5-trihidroxi-oxano-2-carboxílico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del ácido 6-[2-[(3E)-6-fluoro-2-metil-3-[(4-metilsulfanilfenil)metilideno]inden-1-il]acetil]oxi-3,4,5-trihidroxi-oxano-2-carboxílico implica su interacción con dianas moleculares y vías específicas. La porción de indeno sustituido con flúor puede interactuar con enzimas o receptores, modulando su actividad. El grupo metilsulfanilfenilo puede mejorar la afinidad de unión y la especificidad del compuesto. La porción de ácido trihidroxi-oxano carboxílico puede contribuir a la solubilidad y biodisponibilidad del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido 2-[(3E)-6-fluoro-2-(hidroximetil)-3-[(4-metilsulfinilfenil)metilideno]inden-1-il]acético
- Ácido 2-[(3E)-6-fluoro-2-(hidroximetil)-3-[(4-metilsulfinilfenil)metilideno]inden-1-il]acetil]oxi-3,4,5-trihidroxi-oxano-2-carboxílico
Singularidad
El ácido 6-[2-[(3E)-6-fluoro-2-metil-3-[(4-metilsulfanilfenil)metilideno]inden-1-il]acetil]oxi-3,4,5-trihidroxi-oxano-2-carboxílico es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Su porción de indeno sustituido con flúor y su grupo metilsulfanilfenilo proporcionan reactividad y características de unión únicas, convirtiéndolo en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C26H25FO8S |
|---|---|
Peso molecular |
516.5 g/mol |
Nombre IUPAC |
6-[2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C26H25FO8S/c1-12-17(9-13-3-6-15(36-2)7-4-13)16-8-5-14(27)10-19(16)18(12)11-20(28)34-26-23(31)21(29)22(30)24(35-26)25(32)33/h3-10,21-24,26,29-31H,11H2,1-2H3,(H,32,33)/b17-9+ |
Clave InChI |
FWLAXSAVBCVJBU-RQZCQDPDSA-N |
SMILES isomérico |
CC\1=C(C2=C(/C1=C/C3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
SMILES canónico |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


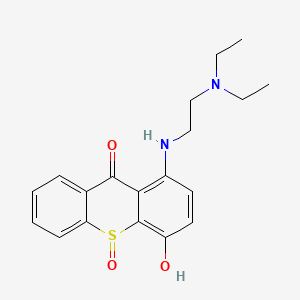
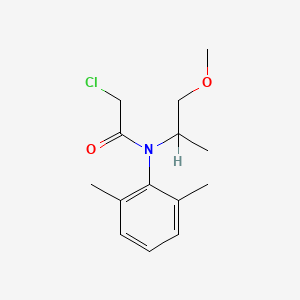
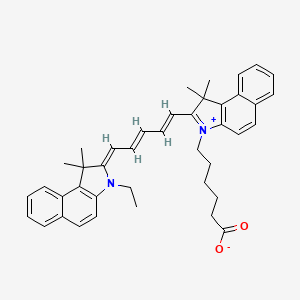
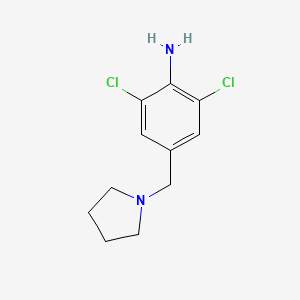
![2-[(E)-[(8S,9S,10R,11S,13R,14S,17S)-13-formyl-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid](/img/structure/B12295626.png)
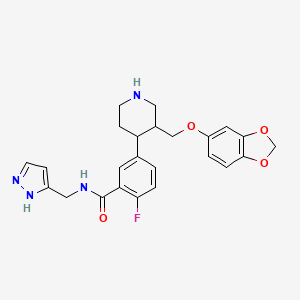
![N-[(16,19-dihydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,14-trioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]-2-oxopropanamide](/img/structure/B12295631.png)
